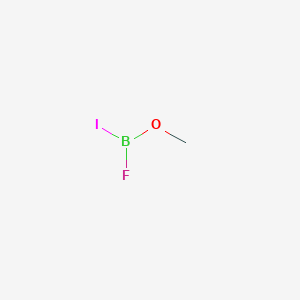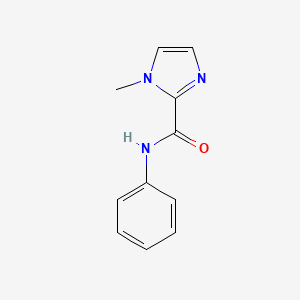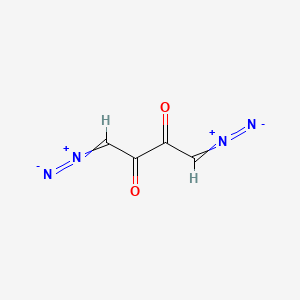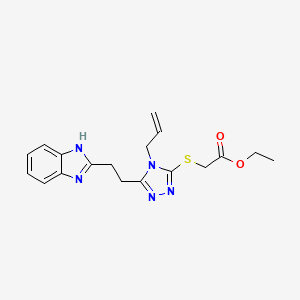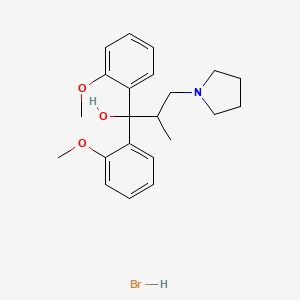![molecular formula C14H13N3O B14674550 1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone CAS No. 1314664-38-4](/img/structure/B14674550.png)
1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group (-NH2) and the other a ketone group (-CO-). This compound is notable for its vibrant color, which makes it useful in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzene to form a diazonium salt. This intermediate is then coupled with 4-acetylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a colorant in plastics and textiles
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, altering their activity. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-ethylphenyl)-
- 1-(4-Aminophenyl)ethanone hydrochloride
- 1-(4-Substituted-aminophenyl)ethanones
Uniqueness
Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and redox activity. This differentiates it from other similar compounds that may lack the azo group or have different substituents on the aromatic rings .
Eigenschaften
CAS-Nummer |
1314664-38-4 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-[4-[(4-aminophenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H13N3O/c1-10(18)11-2-6-13(7-3-11)16-17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
InChI-Schlüssel |
XXYVIKVDWOLPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Löslichkeit |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


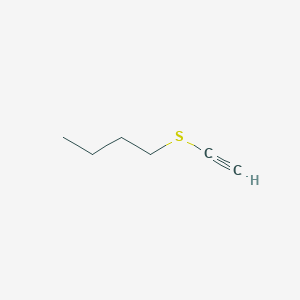
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
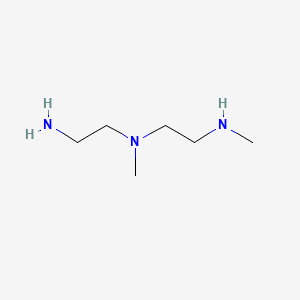

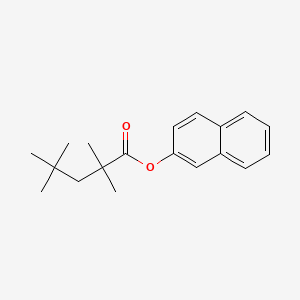
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
